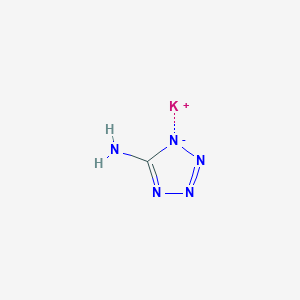

5-Amino-1H-tetrazole potassium salt

Übersicht

Beschreibung

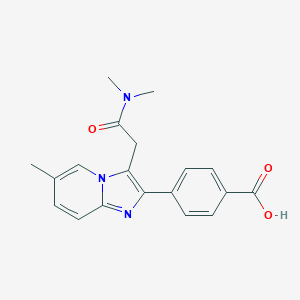

5-Amino-1H-tetrazole potassium salt is a chemical compound used as a reagent for the alkylation of organic compounds . It can be synthesized by reacting sodium with 5-amino-1H-tetrazole in the presence of dimethylformamide and ether . It is also a useful intermediate in the synthesis of alkylated aminotetrazoles and their derivatives .

Synthesis Analysis

5-Amino-1H-tetrazole can be synthesized through the action of nitrous acid on aminoguanidine, a process reported by Johannes Thiele in 1892 . The exact structure of the compound was not known at the time, although it was known to crystallize as a monohydrate .Molecular Structure Analysis

The structure of 5-aminotetrazole has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis

When the mass fraction of 5-amino-1H-tetrazole in the system is 10%, the maximum combustion temperature of the sample decreases by nearly 70 °C and the smoke concentration increases by 12.81% . The kinetic study also found that with a different mass fraction of 5-amino-1H-tetrazole in the system, the main reaction model of the mixed agent in the first, third, and fourth stages of pyrolysis changed significantly .Physical And Chemical Properties Analysis

5-Amino-1H-tetrazole potassium salt has a molecular formula of CH2KN5 and a molecular weight of 123.16 . It is a white solid that can be obtained both in anhydrous and hydrated forms . The compound has a particularly high nitrogen content of 80% .Wissenschaftliche Forschungsanwendungen

Combustion Pyrolysis Characteristics

5-Amino-1H-tetrazole has been used to optimize the system formula of combustion tear gas mixtures . The addition of different mass fractions of 5-amino-1H-tetrazole (5AT) has been found to affect combustion parameters such as combustion temperature and velocity, as well as end-point effects such as smoke concentration and particle size .

Kinetics of Combustion Tear Gas Mixtures

The kinetic parameters of pyrolysis of combustion tear gas mixtures have been evaluated using methods like Starink’s method, the Flynn–Wall–Ozawa method, and the Coats–Redfern method . The addition of 5-amino-1H-tetrazole has been found to significantly change the main reaction model of the mixed agent in the first, third, and fourth stages of pyrolysis .

Alkylation of Organic Compounds

5-Amino-1H-tetrazole potassium salt is used as a reagent for the alkylation of organic compounds . It can be synthesized by reacting sodium with 5-amino-1H-tetrazole in the presence of dimethylformamide and ether .

Bio-isosteric Replacement for Carboxylic Acids

5-Substituted 1H-tetrazoles, including 5-amino-1H-tetrazole, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .

Applications in Heterocyclic Chemistry

5-Amino-1H-tetrazole has found applications in heterocyclic chemistry, particularly as a synthon for some multicomponent reactions . The N-4 is basic as indicated by its binding to metal halides, such as the coordination complex [CoCl2(aminotetrazole)4 .

Wirkmechanismus

Target of Action

5-Amino-1H-tetrazole potassium salt is primarily used as a reagent for the alkylation of organic compounds . It is also used in the production of multi-colored smoke signals, where it acts as a fuel .

Mode of Action

The compound interacts with its targets through chemical reactions. In the context of smoke signal production, it is mixed with other ingredients (dye, potassium chlorate, and a magnesium carbonate derivative) to produce a variety of colors by applying the same pyrotechnical system . All components except the dye are pre-mixed; the dye is added in the final step .

Biochemical Pathways

It is known that the compound can significantly improve the stability, burning characteristics, and ignition capability of boron/potassium nitrate igniter .

Pharmacokinetics

It is known that the compound can be synthesized by reacting sodium with 5-amino-1h-tetrazole in the presence of dimethylformamide and ether .

Result of Action

The primary result of the action of 5-Amino-1H-tetrazole potassium salt is the production of multi-colored smoke signals . It has been found that the compound can significantly improve the efficiency and persistence of smoke performance . In the context of boron/potassium nitrate igniter, it results in an improvement of the temperature and pressure in the closed gas generator at about 200 °C .

Action Environment

The action of 5-Amino-1H-tetrazole potassium salt can be influenced by environmental factors. For instance, in the production of smoke signals, the visibility of the colors produced can be affected by the background against which they are viewed . In the context of boron/potassium nitrate igniter, the performance of the compound can be influenced by the conditions within the closed gas generator .

Safety and Hazards

Zukünftige Richtungen

The results of a study show that adding an appropriate amount of the combustible agent 5-amino-1H-tetrazole to the combustion tear gas mixture can improve its combustion performance and smoking performance . This provides an important, new idea for the development of a new generation of safe, efficient, and environmentally friendly tear gas mixtures .

Eigenschaften

IUPAC Name |

potassium;1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N5.K/c2-1-3-5-6-4-1;/h(H2-,2,3,4,5,6);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEURSHMDOFTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=N[N-]1)N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2KN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019341 | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Water or Solvent Wet Solid | |

| Record name | 2H-Tetrazol-5-amine, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

5-Amino-1H-tetrazole potassium salt | |

CAS RN |

136369-04-5 | |

| Record name | 2H-Tetrazol-5-amine, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)